molecular formula C10H12N2O4 B13972399 Methyl 2-(4-amino-3-nitrophenyl)propanoate

Methyl 2-(4-amino-3-nitrophenyl)propanoate

Cat. No.: B13972399
M. Wt: 224.21 g/mol
InChI Key: URHJBVNQEXEZMB-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-nitrophenyl)propanoate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of phenylalanine, where the phenyl ring is substituted with an amino group at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-nitrophenyl)propanoate typically involves the esterification of 2-(4-amino-3-nitrophenyl)propanoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction parameters and product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

    Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: Methyl 2-(4-amino-3-aminophenyl)propanoate.

    Substitution: Methyl 2-(4-substituted-3-nitrophenyl)propanoate.

    Oxidation: Methyl 2-(4-nitroso-3-nitrophenyl)propanoate.

Scientific Research Applications

Methyl 2-(4-amino-3-nitrophenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-nitrophenyl)propanoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Methyl 2-(4-amino-3-nitrophenyl)propanoate can be compared with other similar compounds such as:

    Methyl 2-(4-nitrophenyl)propanoate: Lacks the amino group, which affects its reactivity and applications.

    Methyl 2-(4-amino-3-hydroxyphenyl)propanoate: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and biological activities.

    Methyl 2-(4-fluoro-3-nitrophenyl)propanoate: The presence of a fluorine atom alters the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in the combination of the amino and nitro groups, which provide a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 2-(4-amino-3-nitrophenyl)propanoate

InChI

InChI=1S/C10H12N2O4/c1-6(10(13)16-2)7-3-4-8(11)9(5-7)12(14)15/h3-6H,11H2,1-2H3

InChI Key

URHJBVNQEXEZMB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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